6-methoxy-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
Description
6-Methoxy-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a heterocyclic compound combining a coumarin (2H-chromen-2-one) core with a 1,2,4-oxadiazole ring substituted at the 3-position with a pyridin-3-yl group. This structural hybrid confers unique physicochemical and biological properties, making it a candidate for pharmaceutical exploration, particularly in oncology. The coumarin scaffold is known for its aromatic lactone system, while the 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity. The pyridinyl substituent may improve target affinity due to its aromatic nitrogen atoms, which can engage in π-π stacking or hydrogen-bond interactions with biological targets .
Properties
IUPAC Name |
6-methoxy-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c1-22-12-4-5-14-11(7-12)8-13(17(21)23-14)16-19-15(20-24-16)10-3-2-6-18-9-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXOQGUSCKOZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a heterocyclic compound characterized by its unique chromenone core and oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 296.28 g/mol. Its structure includes a methoxy group, a pyridinyl group, and an oxadiazole ring, contributing to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the coumarin family, including derivatives like this compound. These compounds have been shown to exhibit significant inhibitory effects on various cancer cell lines. For instance:
- In vitro studies demonstrated that similar coumarin derivatives can inhibit carbonic anhydrases (CAs), which are implicated in cancer progression. Compounds with structural similarities showed values ranging from 0.95 to 36.9 µM against cancer-linked isoforms .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have indicated that related coumarin-based compounds exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. For example:
| Compound | Inhibition Zone Diameter (mm) | Reference |
|---|---|---|
| Coumarin Derivative A | 14–17 | Belkhir-Talbi et al., 2019 |
| Cefoxitin (Control) | 20 | Belkhir-Talbi et al., 2019 |
These findings suggest that the oxadiazole moiety may enhance the antimicrobial efficacy of the compound.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in tumor growth and bacterial metabolism.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been reported to increase ROS levels in cells, contributing to their cytotoxic effects.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability due to its relatively low molecular weight and favorable lipophilicity (logP values around 3.23). Stability studies suggest that it remains stable under physiological conditions but may require specific storage conditions (e.g., refrigeration at 2–8°C) to maintain efficacy.
Case Studies
- Anticancer Efficacy : A study involving a series of coumarin derivatives demonstrated that those with pyridine and oxadiazole substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-substituted counterparts .
- Antibacterial Properties : A comparative analysis of coumarin derivatives showed that those with oxadiazole functionalities had significantly higher antibacterial activity against resistant strains of bacteria compared to traditional antibiotics .
Comparison with Similar Compounds
Key Observations :
- The oxadiazole ring in the target compound may enhance metabolic stability compared to chroman-4-one derivatives, which lack this heterocycle .
- Pyridin-3-yl substitution is critical for activity, as evidenced by the superior aromatase inhibition (IC50 = 0.8–2.5 μM) of chroman-4-one analogues . The target compound’s pyridinyl-oxadiazole hybrid could further optimize binding to enzymatic pockets.
- The 1,3,4-oxadiazole isomer (in the compound) shows reduced bioactivity compared to 1,2,4-oxadiazoles, likely due to differences in electronic and steric properties .
Crystallographic and Physicochemical Properties
- The crystal structure of the analogous compound 6-methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one () reveals a methanol solvate, suggesting moderate solubility . The target compound’s pyridinyl group may improve solubility via hydrogen-bonding with polar solvents.
- SHELX software () was critical in resolving these structures, confirming planarity of the coumarin-oxadiazole system, which is essential for π-π interactions with biological targets .
Commercial and Pharmacological Potential
- lists commercial suppliers for oxadiazole-containing compounds, underscoring their relevance in drug discovery. The target compound’s unique structure positions it as a candidate for preclinical testing, particularly in breast cancer (aromatase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
